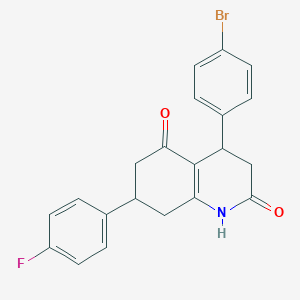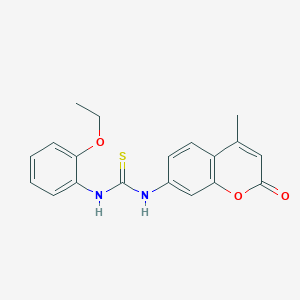![molecular formula C23H16N2O2S B4649836 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649836.png)
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as BITC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell growth and survival. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to induce the expression of various genes involved in apoptosis, including p53 and Bax.
Biochemical and Physiological Effects:
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. In cancer cells, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit cell growth and induce apoptosis, as well as inhibit the activity of various enzymes involved in cancer cell metabolism. In neuroprotection, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties, which may help prevent oxidative stress and inflammation in the brain. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi, which may help prevent infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is relatively easy to synthesize, and is stable under a wide range of conditions. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have low toxicity in animal studies, making it a safe candidate for further research. However, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one does have some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. Researchers are also exploring the potential of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in neuroprotection and the prevention of neurodegenerative diseases. Additionally, there is interest in using 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one as a natural preservative in food and other products, due to its antimicrobial properties. Further research is needed to fully understand the potential applications of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in these and other fields.
Aplicaciones Científicas De Investigación
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-23-19(24-22(27-23)21-11-6-12-28-21)13-17-15-25(14-16-7-2-1-3-8-16)20-10-5-4-9-18(17)20/h1-13,15H,14H2/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVWXXUANAJEI-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)OC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4649763.png)


![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)
![N-(2,6-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4649832.png)

![1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4649848.png)
![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)
![2-(allylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4649854.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4649858.png)